Product packaging for (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride(Cat. No.:CAS No. 71130-06-8)

(Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride

Cat. No.: B1305243
CAS No.: 71130-06-8
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-CHHCPSLASA-N
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Description

Historical Context of H2-Receptor Antagonist Research and Development

The development of ranitidine (B14927) is rooted in a broader effort to understand and control gastric acid secretion. In 1964, scientists at Smith, Kline & French (now GlaxoSmithKline) postulated the existence of two distinct histamine (B1213489) receptors, as traditional antihistamines (H1-antagonists) had no effect on histamine-stimulated stomach acid production. wikipedia.orgwikidoc.org This hypothesis led to a rational drug design project headed by Sir James Black, which aimed to create an antagonist for this second histamine receptor, termed the H2 receptor. wikipedia.orgnih.gov

After synthesizing and testing numerous compounds, the first breakthrough was burimamide, which proved the existence of the H2 receptor but was not sufficiently potent for oral use. wikidoc.org Subsequent modifications led to metiamide, which was effective but associated with toxicity concerns. wikidoc.org This research culminated in the development of cimetidine (B194882), the first clinically successful H2-receptor antagonist, which was marketed in 1976. wikipedia.orgwikidoc.org

Following the success of cimetidine, researchers at Glaxo (also now part of GlaxoSmithKline) initiated a project to develop a superior alternative. wikipedia.orgwikidoc.org Using quantitative structure-activity relationships (QSAR) and a refined model of the H2 receptor, they replaced the imidazole (B134444) ring of cimetidine with a furan (B31954) ring containing a nitrogen substituent. wikipedia.orgamazonaws.com This rational design process led to the discovery of ranitidine in 1976 by John Bradshaw and his team. amazonaws.comijpcbs.com Introduced commercially in 1981, ranitidine was found to be more potent and have a longer duration of action than cimetidine. jocpr.comwikipedia.orgwikidoc.org

Evolution of Scientific Understanding of Ranitidine Hydrochloride

The scientific understanding of ranitidine hydrochloride has evolved significantly since its discovery. Initially, research focused on its mechanism of action and comparative potency.

Mechanism of Action: Ranitidine functions as a competitive and reversible inhibitor at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. jocpr.comwikipedia.orgpatsnap.com Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant for gastric acid secretion. jocpr.comamazonaws.com By blocking the H2 receptor, ranitidine prevents histamine from binding, thereby inhibiting the secretion of gastric acid. amazonaws.compatsnap.comdrugbank.com This action effectively reduces both basal and meal-stimulated gastric acid volume and hydrogen ion concentration. jocpr.comwikipedia.org Research has shown its action to be highly selective, with high concentrations of the drug not affecting H1 or other receptors. jocpr.com

Potency and Structure: Early comparative studies established that ranitidine is four to ten times more potent than cimetidine on a molar basis in its ability to inhibit gastric acid secretion. nih.gov Unlike cimetidine, which has an imidazole ring, ranitidine possesses a furan ring structure, a key difference resulting from the targeted drug design process. jocpr.comwikidoc.org

Impurity Discovery and Degradation Pathway: A pivotal shift in the scientific narrative of ranitidine occurred in 2019 with the discovery of the impurity N-nitrosodimethylamine (NDMA), a probable human carcinogen, in some ranitidine products. ijpcbs.comwikipedia.orgpanterlaw.com This finding prompted worldwide regulatory actions, including market withdrawals in the United States and other countries in 2020. wikipedia.orguspharmacist.com Subsequent research has focused on understanding the origin of this impurity. A root cause analysis suggested that NDMA is not an impurity from the manufacturing process but rather results from the slow degradation of the ranitidine molecule itself. acs.org Factors such as heat and humidity can influence the rate of this degradation. acs.org

PropertyValueSource
Chemical FormulaC13H22N4O3S amazonaws.com
Molecular Weight350.87 g/mol (hydrochloride salt) amazonaws.com
AppearanceWhite to pale yellow crystalline powder amazonaws.com
pKa8.2 and 2.7 jocpr.com
Melting Point~140°C (with decomposition) amazonaws.com

Contemporary Research Significance and Scope

Despite its market withdrawal, ranitidine hydrochloride continues to be a subject of biomedical research. The focus has largely shifted from its acid-suppressing efficacy to understanding the long-term implications of its use and the chemistry of its degradation.

A significant area of contemporary research involves large-scale epidemiological studies to assess the long-term effects of ranitidine exposure. For instance, a major cohort study involving nearly 1.2 million people, published in the Journal of the American Medical Association Network Open, found that ranitidine use was not associated with an increased risk of several major cancers when compared to other H2-receptor antagonists. uspharmacist.com However, researchers continue to call for more studies on the potential long-term effects. uspharmacist.com

Another avenue of modern research explores potential alternative pharmacological properties of ranitidine. Some studies have investigated its anti-inflammatory and neurotherapeutic effects. nih.gov For example, research using animal models has suggested that ranitidine may alleviate anxiety-like behaviors and could be a candidate for further investigation in treating conditions related to neuroinflammation, though more experimental validation is required. nih.gov

Furthermore, the chemical instability of ranitidine that leads to NDMA formation remains an active area of investigation in pharmaceutical science. acs.org These studies focus on the degradation pathways, the factors that accelerate NDMA formation, and the development of analytical methods to detect such impurities in pharmaceutical products. acs.org Post-marketing surveillance studies conducted prior to its withdrawal also continue to be analyzed to understand its effects in large patient populations. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23ClN4O3S B1305243 (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride CAS No. 71130-06-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71130-06-8

Molecular Formula

C13H23ClN4O3S

Molecular Weight

350.87 g/mol

IUPAC Name

(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-;

InChI Key

GGWBHVILAJZWKJ-CHHCPSLASA-N

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Other CAS No.

71130-06-8
66357-59-3

Pictograms

Irritant; Health Hazard

Related CAS

66357-35-5 (Parent)

solubility

52.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic

Origin of Product

United States

Pharmacological Mechanisms of Action

Molecular Interactions at Histamine (B1213489) H2-Receptors

Ranitidine's mechanism of action is centered on its activity at the histamine H2-receptors located on the parietal cells of the stomach lining. patsnap.comconsensus.app It functions as a competitive and reversible inhibitor of the action of histamine at these receptors. wikipedia.orgpediatriconcall.com By binding to the H2-receptors, ranitidine (B14927) physically blocks histamine from binding and activating them. patsnap.comresearchgate.net This competitive antagonism is specific to H2-receptors; ranitidine does not significantly affect H1-receptors, which are involved in allergic reactions. colostate.edu Unlike its predecessor, cimetidine (B194882), which has an imidazole (B134444) ring structure, ranitidine possesses a furan (B31954) ring, a structural difference that influences its receptor interaction and metabolic profile. nih.govresearchgate.net The binding of ranitidine to the H2-receptor, a G protein-coupled receptor (GPCR), prevents the conformational changes in the receptor that are necessary to initiate downstream signaling pathways for acid production. consensus.app

Cellular Pathways of Gastric Acid Secretion Inhibition

The secretion of gastric acid by parietal cells is a multi-step process stimulated by various agents, with histamine being a crucial mediator. patsnap.com When histamine binds to H2-receptors, it triggers a cascade of intracellular events. patsnap.com This process begins with the activation of the enzyme adenylate cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). patsnap.com Activated PKA then stimulates the hydrogen-potassium ATPase pump (H+/K+ ATPase), also known as the proton pump. patsnap.com This pump is the final step in acid secretion, actively transporting hydrogen ions (protons) into the stomach lumen in exchange for potassium ions. patsnap.com

Ranitidine hydrochloride interrupts this pathway at its inception. By competitively blocking the H2-receptor, it prevents histamine-induced activation of adenylate cyclase. patsnap.com This blockade halts the entire downstream signaling cascade, leading to a lack of PKA activation and, consequently, reduced activity of the H+/K+ ATPase proton pump. patsnap.com The result is a significant decrease in the secretion of gastric acid, which in turn reduces gastric volume and the concentration of hydrogen ions in the stomach. wikipedia.org This inhibition affects basal, nocturnal, and food-stimulated acid secretion. drugbank.comwikipedia.org

Comparative Pharmacodynamics with Other H2-Antagonists (e.g., Cimetidine)

Ranitidine exhibits several pharmacodynamic differences when compared to other H2-antagonists, most notably cimetidine. nih.gov A primary distinction is its potency; on a weight basis, ranitidine is estimated to be 4 to 10 times more potent than cimetidine in inhibiting gastric acid secretion. nih.govnih.gov

A significant difference lies in their interaction with the hepatic cytochrome P450 (CYP450) mixed-function oxidase enzyme system. nih.gov Cimetidine is a known inhibitor of this system, which can lead to clinically significant drug interactions by slowing the metabolism of other drugs like warfarin, phenytoin (B1677684), and theophylline (B1681296). nih.govnih.gov Ranitidine, in contrast, has a much weaker affinity for the CYP450 system and is therefore less likely to cause such drug interactions. wikipedia.orgresearchgate.netnih.gov

Furthermore, cimetidine is associated with antiandrogenic effects, which can lead to side effects like gynecomastia in men, particularly with high doses. nih.govsemanticscholar.org Ranitidine does not exhibit these antiandrogenic properties. nih.govnih.gov These distinctions made ranitidine a preferred alternative in many clinical situations where cimetidine's side effects or drug interactions were a concern. gpnotebook.com

FeatureRanitidineCimetidineReference
Potency4-10 times more potentLess potent nih.govnih.gov
CYP450 InhibitionWeak/negligible effectMarked inhibition wikipedia.orgresearchgate.netnih.gov
Antiandrogenic EffectsNoYes nih.govnih.govnih.gov
Chemical StructureContains a furan ringContains an imidazole ring nih.govresearchgate.net

Non-H2 Receptor Mediated Pharmacological Modulations

While the primary mechanism of ranitidine is H2-receptor antagonism, some research suggests other pharmacological effects. At concentrations higher than those typically used for acid suppression, ranitidine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase. drugbank.comconsensus.app These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition could potentially explain some cholinomimetic (acetylcholine-like) effects observed in certain tissues. consensus.app

Additionally, some studies have indicated that ranitidine may have immunomodulatory effects. consensus.app Other research has pointed to an interaction with the antiplatelet medication clopidogrel, where ranitidine may interfere with its efficacy through the inhibition of adenylyl cyclase on platelets. science.gov It has also been shown to block rotenone-induced phosphorylation of certain kinases in cell studies, suggesting a potential role in cellular stress pathways. science.gov These non-H2 receptor-mediated actions are generally considered secondary to its main therapeutic effect of gastric acid inhibition.

Pharmacokinetic Profiling and Modeling

Absorption Kinetics and Bioavailability Studies

Following oral administration, ranitidine (B14927) hydrochloride is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached between 1 to 3 hours. drugbank.comnih.gov The absolute oral bioavailability is approximately 50% to 60%, a figure attributed to first-pass metabolism in the liver. drugbank.comnih.govhres.cafip.org Peak plasma concentrations show a consistent relationship with the administered dose but can vary significantly among individuals. nih.gov Studies have reported Cmax values in the range of 300 to 550 ng/mL after a 150 mg oral dose. hres.ca The absorption process is considered linear. fip.orgjocpr.com

Key Pharmacokinetic Parameters of Oral Ranitidine
ParameterValueSource
Oral Bioavailability~50% - 60% drugbank.comhres.ca
Time to Peak Plasma Concentration (Tmax)1 - 3 hours drugbank.comnih.govhres.ca
Elimination Half-life (t½)~2 - 3 hours drugbank.comnih.govhres.ca
Plasma Protein Binding~15% drugbank.comnih.gov
Volume of Distribution (Vd)~1.4 L/kg drugbank.com
Renal Clearance~410 mL/min drugbank.com

The absorption of ranitidine is not significantly affected by the presence of food. drugbank.comnih.govhres.ca Similarly, regular doses of antacids have a limited impact on its absorption. drugbank.comhres.ca However, some studies indicate that the concurrent administration of a potent antacid can reduce ranitidine's absorption. drugbank.comnih.gov One study found no clinically relevant interaction between nizatidine (B1679011) or ranitidine and an antacid mixture of magnesium hydroxide (B78521) and aluminum hydroxide. researchgate.net

A characteristic feature of ranitidine's pharmacokinetic profile after oral administration is the appearance of a double-peak or a plateau in plasma concentrations. hres.cafip.org A first peak is generally observed within 0.5–1.5 hours, followed by a second peak around 3–4 hours post-administration. fip.org The exact reasons for this phenomenon are not fully understood. fip.org Proposed mechanisms include enterohepatic recirculation and the existence of multiple, distinct sites of absorption along the gastrointestinal tract. nih.govscielo.brsemanticscholar.org It is not believed to be caused by biliary excretion, which is minimal, or variations in gastric emptying. fip.org Studies where ranitidine was administered directly to the jejunum still observed double peaks, suggesting the phenomenon is not formulation-dependent. fip.org

The primary mechanism for ranitidine absorption is believed to be paracellular passive diffusion, a pathway it utilizes due to its nature as a hydrophilic cation. fip.orgnih.gov This is supported by findings that its absorption is significantly lower when administered directly to the colon, where tight junctions are less permeable than in the small intestine. fip.org

Distribution Characteristics and Tissue Accumulation

Ranitidine exhibits a volume of distribution (Vd) of approximately 1.4 L/kg, which is greater than the volume of total body water, indicating some distribution into tissues. drugbank.comnih.gov Its binding to plasma proteins is relatively low, at about 15%. drugbank.comnih.gov Ranitidine does not readily cross the blood-brain barrier, penetrating very poorly into the cerebrospinal fluid. drugbank.comnih.gov However, it is known to be concentrated in breast milk. drugbank.comnih.gov

Elimination Pathways and Renal Clearance Mechanisms

The elimination of ranitidine from the body occurs primarily through the kidneys. nih.govhres.ca Following intravenous administration, 70-80% of the drug is excreted unchanged in the urine. fip.org After oral administration, this figure is about 30% of a single dose recovered as unchanged drug in the urine within 24 hours. drugbank.comfip.org The elimination half-life is approximately 2.5 to 3 hours after an oral dose. drugbank.comhres.ca

Hepatic metabolism accounts for the other major route of elimination. nih.gov The main metabolite found in urine is N-oxide, which constitutes less than 4% of the dose. drugbank.com Other minor metabolites include S-oxide (1%) and desmethyl ranitidine (1%). drugbank.com The remainder of an administered dose is excreted in the feces. drugbank.com In patients with renal impairment, the elimination of ranitidine is prolonged, and plasma concentrations are elevated due to reduced clearance. hres.canih.govresearchgate.net

Effect of Renal Impairment on Ranitidine Elimination Half-Life
Renal Function Group (Creatinine Clearance)Elimination Half-Life (t½β)Source
Normal~3.08 hours researchgate.net
Moderate Impairment (~35 mL/min)~4.93 hours researchgate.net
Severe Impairment (~7.4 mL/min)~9.03 hours researchgate.net

Renal clearance of ranitidine significantly exceeds the glomerular filtration rate, indicating that active renal tubular secretion is the dominant mechanism for its renal elimination. researchgate.netnih.gov As an organic cation, it is secreted via cationic drug transport systems in the kidneys. nih.govmedex.com.bd Studies using isolated perfused rat kidneys have shown that this tubular secretion can be inhibited by trimethoprim, another cationic drug, at clinically relevant concentrations. nih.gov However, other cationic drugs like amantadine, pseudoephedrine, and triamterene (B1681372) did not significantly affect its secretion. nih.gov The strong correlation between ranitidine's renal clearance and creatinine (B1669602) clearance underscores the kidney's primary role in its disposition. researchgate.net

Half-Life Dynamics and Clearance Rates

The elimination half-life of ranitidine in individuals with normal renal function is approximately 2.5 to 3 hours after an oral dose. Following intravenous (IV) administration, the half-life is slightly shorter, generally ranging from 2.0 to 2.5 hours.

Total body clearance of ranitidine is approximately 600 ml/min. Renal clearance is a significant component of this total clearance, estimated to be around 410 mL/min, which suggests active tubular excretion in the kidneys. Another study reported a renal clearance of approximately 500 mL/min, which exceeds the rate of glomerular filtration and further supports the occurrence of net renal tubular secretion.

Table 1: Ranitidine Pharmacokinetic Parameters in Healthy Adults

Parameter Route Value
Elimination Half-Life Oral 2.5 - 3.0 hours
Intravenous 2.0 - 2.5 hours
Total Body Clearance - ~600 ml/min
Renal Clearance - ~410 - 500 ml/min

Pharmacokinetic Alterations in Special Populations (e.g., Renal Impairment, Elderly, Liver Dysfunction)

Renal Impairment

The elimination of ranitidine is significantly reduced in patients with renal failure. In individuals with impaired kidney function, the plasma half-life is prolonged, and clearance is decreased. For patients with severe renal impairment (creatinine clearance < 50 mL/min), accumulation of ranitidine can occur, leading to elevated plasma concentrations.

In a study of patients with severe chronic renal failure (creatinine clearance 2-18 ml/min), the median elimination half-life was 7.3 hours, which is approximately 2.4 times longer than in individuals with normal renal function. Another study involving patients with clinically significant renal impairment (creatinine clearance 25 to 35 mL/min) who received a 50 mg IV dose found an average plasma half-life of 4.8 hours and a ranitidine clearance of just 29 mL/min. The elimination half-life in patients with renal insufficiency can be about three times greater than that reported in healthy subjects. A strong linear relationship exists between the ranitidine elimination rate constant and creatinine clearance, highlighting that the changes in ranitidine kinetics are primarily related to alterations in its renal excretion.

Table 2: Effect of Renal Impairment on Ranitidine Pharmacokinetics

Population Creatinine Clearance (CrCl) Half-Life (t½) Clearance
Normal Function 69-125 ml/min ~2.5 - 3.0 hours ~410 ml/min (renal)
Significant Impairment 25-35 ml/min 4.8 hours 29 ml/min
Severe Failure 2-18 ml/min 7.3 hours -
Renal Insufficiency 6-54 mL/min 8.5 ± 2.8 hours (oral) 170 ± 38 mL/min (plasma, IV)

Elderly

In the elderly population, the plasma half-life of ranitidine is prolonged to 3 to 4 hours. This extension is primarily due to an age-related decline in renal function, which leads to decreased clearance of the drug. In patients over 50 years of age, not only is the half-life prolonged and clearance reduced, but systemic exposure and accumulation are also about 50% higher. This difference is greater than what can be attributed to declining renal function alone and suggests an increased bioavailability in older patients.

Liver Dysfunction

Studies in patients with hepatic dysfunction, such as compensated cirrhosis, have shown that there are only minor, clinically insignificant alterations in the half-life, distribution, clearance, and bioavailability of ranitidine. Although ranitidine is partially metabolized by the liver, dosage adjustments are generally not considered necessary for patients with hepatic impairment, provided their renal function is normal.

Population Pharmacokinetic Modeling Approaches

Population pharmacokinetic (PopPK) models have been utilized to characterize the disposition of ranitidine and identify factors influencing its variability. In one study involving critically ill children, a one-compartment model best described the plasma concentration profile of ranitidine. The final model incorporated allometric scaling for weight and identified cardiac failure or surgery as a significant covariate that reduced ranitidine clearance by 46%. The population estimates for total clearance and volume of distribution, standardized for a 70 kg adult, were 32.1 L/h and 285 L, respectively.

Another study analyzing the characteristic double-peak plasma profile of ranitidine after oral administration used a two-compartment body model with first-order absorption from two distinct sites to adequately describe the data. This compartmental analysis allowed for the determination of parameters related to absorption rates from the different sites and the time delay between them. Such modeling approaches are crucial for understanding complex absorption phenomena and optimizing dosing regimens.

Metabolism and Biotransformation Pathways

Identification and Characterization of Major Metabolites

The biotransformation of ranitidine (B14927) results in three principal metabolites that have been identified in urine: ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine. nih.govwikipedia.org Together, these metabolites account for less than 10% of an administered dose. nih.gov

The major metabolite of ranitidine is ranitidine N-oxide. drugbank.comdrugs.comwikipedia.org This metabolite is formed through the N-oxidation of the tertiary amine group on the furan (B31954) ring's side chain. medkoo.com Ranitidine N-oxide accounts for less than 4% of a ranitidine dose recovered in the urine. nih.govdrugs.comwikipedia.org It is considered a pharmacologically inactive metabolite. nih.gov

Ranitidine S-oxide is another metabolite formed through the oxidation of the sulfur atom in the ethyl-thio-methyl side chain. caymanchem.comscbt.com This S-oxidation pathway leads to a metabolite that represents approximately 1% of the administered dose found in urine. nih.govdrugbank.comdrugs.comwikipedia.org Like the N-oxide, this metabolite is also pharmacologically inactive. nih.govmedchemexpress.com

The third identified major metabolite is desmethylranitidine, which is produced via the N-demethylation of the dimethylamino group. nih.govscbt.com This process results in a metabolite that accounts for about 1% of the ranitidine dose excreted in the urine. nih.govdrugbank.comdrugs.comwikipedia.org Desmethylranitidine is also considered pharmacologically inactive. nih.gov

Major Metabolites of Ranitidine Hydrochloride
MetaboliteMetabolic PathwayPercentage of Dose in Urine
Ranitidine N-oxideN-Oxidation<4% nih.govdrugs.comwikipedia.org
Ranitidine S-oxideS-Oxidation~1% nih.govdrugs.comwikipedia.org
DesmethylranitidineN-Demethylation~1% nih.govdrugs.comwikipedia.org

Enzyme Systems Involved in Ranitidine Metabolism

The metabolism of ranitidine is carried out by two primary enzyme systems: the flavin-containing monooxygenase (FMO) system and the microsomal cytochrome P450 (CYP) system. nih.govnih.gov

The N- and S-oxidation of ranitidine are primarily catalyzed by the FMO system. nih.gov Specifically, FMO3, the major FMO isoform in the adult human liver, is responsible for producing both ranitidine N-oxide and ranitidine S-oxide. caymanchem.comnih.govresearchgate.net Studies have shown that FMO3 produces these two metabolites at a ratio of approximately 4 to 1. nih.gov Other FMO isozymes, such as FMO1, FMO2, and FMO5, are less efficient in these oxidation processes. caymanchem.comnih.gov The urinary levels of ranitidine N-oxide can be used as an in vivo probe to determine hepatic FMO3 activity. nih.govnih.gov

In contrast, the N-demethylation of ranitidine to form desmethylranitidine is mediated by the cytochrome P450 system. nih.gov Inhibition studies suggest the involvement of several CYP isozymes, including CYP1A2, CYP2C19, and CYP2D6. nih.gov Unlike cimetidine (B194882), which is a potent inhibitor of several CYP enzymes, ranitidine has a much weaker interaction with the CYP system and does not significantly inhibit the metabolism of other drugs processed by these enzymes at typical therapeutic doses. nih.govnih.govhres.canih.gov

Enzyme Systems in Ranitidine Metabolism
Metabolic PathwayPrimary Enzyme SystemSpecific Enzymes
N-OxidationFlavin-containing monooxygenase (FMO)FMO3 caymanchem.comnih.govresearchgate.net
S-OxidationFlavin-containing monooxygenase (FMO)FMO3, FMO5 caymanchem.comnih.gov
N-DemethylationCytochrome P450 (CYP)CYP1A2, CYP2C19, CYP2D6 nih.gov

Species-Specific Metabolic Profiles

The metabolism of ranitidine has been studied in various animal species, including rats, dogs, mice, rabbits, and marmosets, as well as in humans. nih.gov While the fundamental metabolic pathways are generally consistent across these species, there can be quantitative differences in the formation of metabolites. Studies comparing rat and human liver microsomes have shown that both species produce ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine. nih.gov In these in vitro studies, N-oxide was the predominant metabolite in both species. nih.gov The involvement of both FMO and CYP enzyme systems in ranitidine metabolism is also a shared characteristic between rats and humans. nih.gov

Stability Investigations and Pharmaceutical Implications

Influence of Environmental Factors on Stability (Temperature, Humidity, Light, pH)

Ranitidine (B14927) hydrochloride's stability is significantly affected by several environmental factors, including temperature, humidity, light, and pH. jfda-online.comresearchgate.net The molecule is particularly susceptible to degradation in the presence of moisture and light. jfda-online.comresearchgate.net

Temperature and Humidity: Elevated temperature and humidity are known to accelerate the degradation of ranitidine hydrochloride. jfda-online.comhubspotusercontent-na1.net Studies on the solid-state stability of ranitidine hydrochloride powder have shown that its degradation is highly dependent on the relative humidity (RH). The critical relative humidity (CRH) for the bulk powder is approximately 67% RH. nih.gov Below 50% RH, degradation is almost negligible. However, the degradation rate increases significantly around the CRH (60-70% RH). nih.gov The amount of water adsorbed by the compound is proportional to the RH level above the CRH. nih.gov One study investigated the stability of ranitidine hydrochloride tablets at 40°C and 75% RH, finding that these conditions accelerated degradation. researchgate.net Another study noted that processing temperatures should not exceed 50°C to avoid the formation of toxic metabolites. pjps.pk

Light: Exposure to light, particularly UV radiation, can induce photodegradation of ranitidine hydrochloride. jfda-online.comnih.gov Spectroscopic studies using FTIR and ATR-FTIR have detected structural changes on the surface of solid-state ranitidine hydrochloride after just 15 hours of light exposure. jfda-online.com Photolytic degradation was also observed in forced degradation studies where the drug was exposed to UV light. nih.govnih.gov However, one study on injectable solutions found that exposure to light did not significantly alter the stability of ranitidine hydrochloride in polypropylene (B1209903) syringes over 91 days. nih.gov

pH: The stability of ranitidine hydrochloride in aqueous solutions is highly pH-dependent. It is notably unstable in lower pH (acidic) buffer solutions. nih.govresearchgate.net The percentage of degradation increases as the pH of the solution decreases. nih.govresearchgate.net Conversely, an optimized aqueous solution of ranitidine hydrochloride was found to be most stable within a pH range of 6.5 to 7.5. researchgate.net Forced degradation studies confirm significant degradation under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions. nih.govresearchgate.net

Summary of Environmental Factors Affecting Ranitidine Hydrochloride Stability
FactorEffect on StabilityKey FindingsSource
TemperatureDegradation accelerates with increased temperature.Processing temperatures above 50°C may lead to toxic metabolites. Stable at 25°C for extended periods. hubspotusercontent-na1.netpjps.pk
HumidityHighly sensitive to moisture; degradation increases significantly above 67% RH.Critical Relative Humidity (CRH) is ~67%. Below 50% RH, degradation is minimal. nih.govbanglajol.info
LightSusceptible to photodegradation, especially UV light.Structural changes observed after 15 hours of light exposure in solid state. jfda-online.comnih.gov
pHUnstable in acidic conditions; more stable in neutral to slightly alkaline pH.Optimal stability in aqueous solutions is at pH 6.5-7.5. Significant degradation in 0.1 N HCl and 0.1 N NaOH. researchgate.netnih.gov

Stability in Pharmaceutical Formulations (e.g., Oral Solutions, Tablets, Intravenous Infusion Fluids, Enteral Nutrient Formulas)

The stability of ranitidine hydrochloride varies considerably depending on the pharmaceutical formulation and the excipients used.

Oral Solutions and Syrups: Ranitidine hydrochloride oral syrup (15 mg/mL) packaged in amber glass bottles was found to be stable for 52 weeks at 25°C and for 13 weeks at 40°C. nih.gov When repackaged into unit-dose amber polypropylene syringes, the 15 mg/mL oral syrup retained over 98.8% of its initial concentration for 12 months at 25°C. nih.gov

Tablets: The stability of ranitidine hydrochloride in tablet form is influenced by the formulation and packaging. researchgate.net Being moisture-sensitive, tablets formulated via wet granulation can have stability issues. researchgate.net Studies comparing different packaging materials showed that tablets packed in Alu-Alu blisters absorbed significantly less moisture (0.16%) compared to those in PVC-Alu foil blisters (3.3%), highlighting the importance of packaging in protecting the drug from humidity. banglajol.info Coated tablets also absorb less moisture (2%) than uncoated tablets (4.5%). banglajol.info

Intravenous Infusion Fluids: Ranitidine hydrochloride for injection has demonstrated stability in various intravenous fluids. A 25 mg/mL injectable solution in glass vials remained stable for 6 months when refrigerated and protected from light, or at 25°C with or without light exposure. nih.gov A more diluted solution of 5 mg/mL in polypropylene syringes was stable for 91 days under the same conditions. nih.gov It has also been found to be stable for up to 92 days at 4°C when diluted in normal saline (NS) or 5% dextrose in water (D5W) and stored in PVC bags. nih.gov Another study showed stability for 60 days at -20°C followed by 7 days at 23°C or 14 days at 4°C in various infusion fluids, including dextrose 5% and sodium chloride 0.9%. ashp.org

Enteral Nutrient Formulas: The compatibility and stability of ranitidine hydrochloride have been evaluated in various enteral nutrient formulas. In a study involving eight different formulas, more than 90% of the added ranitidine (from either dissolved tablets or syrup) was recovered after 24 hours of in vitro incubation. nih.gov No significant physical incompatibilities were observed, and the pH of the formulas changed by less than 0.1 unit. The study did note that between 8% and 29% of the ranitidine was bound to components of the formulas. nih.gov

Stability of Ranitidine Hydrochloride in Various Formulations
FormulationConcentrationStorage ConditionsObserved StabilitySource
Oral Syrup in Amber Syringes15 mg/mL25°C>98.8% retained for 12 months nih.gov
Injectable Solution in Glass Vials25 mg/mLRefrigerated (PFL) or 25°C (ETL/PFL)>98.6% retained for 6 months nih.gov
Injectable Solution in PP Syringes5 mg/mLRefrigerated (PFL) or 25°C (ETL/PFL)>93.5% retained for 91 days nih.gov
IV Admixture in PVC Bags (NS or D5W)Not specified4°CStable for 92 days nih.gov
Admixture in Enteral FormulasNot specifiedIn vitro incubation for 24 hours>90% recovered nih.gov

PFL: Protected from Light; ETL: Exposed to Light; PP: Polypropylene; NS: Normal Saline; D5W: 5% Dextrose in Water

Strategies for Enhancing Ranitidine Hydrochloride Stability (e.g., Excipient Selection, Formulation Design, Additives)

Given the inherent instability of ranitidine hydrochloride under certain conditions, various strategies have been developed to enhance its stability in pharmaceutical formulations.

Excipient Selection: The choice of excipients is crucial for stabilizing this moisture-sensitive drug. banglajol.info Hygroscopic excipients like povidone K-30 can increase moisture absorption and should be used minimally or avoided. banglajol.info In contrast, excipients with moisture-scavenging properties can improve stability. For instance, the inclusion of Starch 1500®, a partially pregelatinized maize starch, in tablet formulations has been shown to reduce the rate of ranitidine degradation by absorbing moisture, thereby limiting hydrolysis. hubspotusercontent-na1.net Formulations using non-hygroscopic excipients like lactose, aerosil-200, and Avicel PH-101 also demonstrated lower moisture absorption. banglajol.info

Formulation Design: The manufacturing process can significantly impact stability. Direct compression is a preferred method for formulating ranitidine hydrochloride tablets as it avoids the use of water and heat associated with wet granulation, thus minimizing degradation. pjps.pkresearchgate.net Additionally, applying a film coating to tablets can act as a physical barrier, reducing moisture absorption from the environment. banglajol.info

Additives: Certain additives can enhance the stability of ranitidine hydrochloride in aqueous solutions. The addition of β-cyclodextrin has been shown to be effective in enhancing the long-term stability of ranitidine in aqueous solutions, potentially by forming inclusion complexes. researchgate.net Furthermore, the inclusion of low concentrations (6-8% w/v) of ethyl alcohol was found to be significantly effective in improving stability, particularly in accelerated stability studies. researchgate.net

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is a fundamental process in pharmaceutical development used to identify potential degradation products and establish the degradation pathways of a drug substance. nih.gov This information is essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient in the presence of its degradants. nih.govnih.gov

For ranitidine hydrochloride, forced degradation studies typically involve exposing the drug to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat (thermolysis), and light (photolysis). nih.govresearchgate.net

Acid and Base Hydrolysis: Significant degradation is consistently observed when ranitidine hydrochloride is exposed to acidic (e.g., 0.1 N HCl at 60°C) and basic (e.g., 0.1 N NaOH at 60°C) conditions. nih.govresearchgate.net

Oxidation: The drug also degrades significantly under oxidative stress, for example, when treated with hydrogen peroxide (e.g., 1.0% H₂O₂ at 60°C). nih.govnih.gov

Thermal and Photolytic Stress: While stable under moderate heat, accelerated temperatures (e.g., 50-60°C) and exposure to UV light are used to induce thermal and photolytic degradation, respectively, helping to identify specific degradation products under these conditions. nih.govresearchgate.net

The results of these studies, which intentionally generate degradation products, are crucial for developing specific high-performance liquid chromatography (HPLC) methods. nih.govsphinxsai.com A valid stability-indicating method must be able to separate the intact ranitidine hydrochloride peak from all potential impurity and degradation peaks, ensuring the method's specificity. nih.govresearchgate.net

Analytical Methodologies for Quantification and Impurity Profiling

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of ranitidine (B14927) from its metabolites and potential impurities. High-performance liquid chromatography and high-performance thin-layer chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Ranitidine and Metabolites

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized method for the determination of ranitidine and its related substances due to its specificity, sensitivity, and precision. nih.gov Reverse-phase HPLC (RP-HPLC) is the predominant mode of separation.

A variety of RP-HPLC methods have been developed, employing different stationary phases, mobile phase compositions, and detection wavelengths. C18 columns are frequently used as the stationary phase. austinpublishinggroup.comthepharmajournal.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. austinpublishinggroup.comresearchgate.netnih.gov The pH of the mobile phase is a critical parameter that is optimized to achieve the best separation. thepharmajournal.com

UV detection is the most common method for quantification, with wavelengths typically set between 215 nm and 330 nm. austinpublishinggroup.comresearchgate.net For instance, one method utilized a C18 column with a mobile phase of 35 mM potassium dihydrogen phosphate (pH 7) and acetonitrile (78:28 v/v) with UV detection at 215 nm. austinpublishinggroup.com Another stability-indicating method employed a gradient elution on a C18 column with UV detection at 230 nm to separate ranitidine from its degradation products formed under stress conditions (acidic, basic, and oxidative). nih.gov

HPLC methods have been successfully applied to quantify ranitidine in various pharmaceutical dosage forms, including tablets and oral solutions, as well as in biological fluids like plasma and urine. nih.govresearchgate.nettandfonline.com The analysis of metabolites such as desmethylranitidine, ranitidine-S-oxide, and ranitidine-N-oxide has also been achieved using HPLC. nih.gov

Table 1: Examples of HPLC Methods for Ranitidine Hydrochloride Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Application
C1835 mM Potassium dihydrogen phosphate (pH 7): Acetonitrile (78:28 v/v)215Determination in injections austinpublishinggroup.com
C18Methanol: Potassium dihydrogen phosphate (65:35 v/v, pH 3.0)227Simultaneous estimation with Domperidone in tablets thepharmajournal.com
CNBuffer (pH 5): Acetonitrile (70:30)Not SpecifiedDetermination in pharmaceutical preparations tandfonline.com
RP-18Methanol: 3% NH4OH (4:1, v/v)Not SpecifiedPurity testing nih.gov
C18Gradient elution with aqueous buffer and organic modifier230Stability-indicating assay in oral dosage form nih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the purity testing and quantification of ranitidine hydrochloride. nih.gov One developed HPTLC method utilized an RP-18 WF254S precoated plate with a mobile phase of methanol-3% NH4OH (4:1, v/v). nih.gov This system demonstrated a more efficient separation of ranitidine hydrochloride from its two related compounds listed in the USP for TLC purity testing, with the added benefits of shorter analysis time and reduced solvent consumption. nih.gov Densitometric analysis is used for the quantification of the separated compounds. nih.gov

Spectrophotometric Methods (UV-Visible Spectrophotometry)

UV-Visible spectrophotometry provides a simple, rapid, and economical method for the quantitative analysis of ranitidine hydrochloride in bulk and pharmaceutical dosage forms. orientjchem.orgsphinxsai.com These methods are based on the principle that ranitidine hydrochloride absorbs ultraviolet radiation at a specific wavelength.

The wavelength of maximum absorbance (λmax) for ranitidine hydrochloride is often found to be around 313.5 nm in distilled water or 322 nm in 0.1N HCl. sphinxsai.comijprajournal.com The absorbance at this wavelength is directly proportional to the concentration of the drug, following Beer's law within a specific concentration range. sphinxsai.com For instance, one method demonstrated linearity in the concentration range of 1–13 mcg/ml. sphinxsai.com

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, allowing for the simultaneous determination of ranitidine in the presence of other compounds. austinpublishinggroup.com For example, a first-derivative spectrophotometric method used zero-crossing measurements at 238.6 nm for the determination of ranitidine hydrochloride. austinpublishinggroup.com Other spectrophotometric methods involve the formation of colored products through reactions with reagents like p-dimethylaminobenzaldehyde (PDAB) or ceric ammonium sulphate with dyes, which are then measured in the visible region. researchgate.netnih.gov

Table 2: Comparison of Spectrophotometric Methods for Ranitidine Hydrochloride

Method TypeSolvent/Reagentλmax (nm)Linear Range (µg/mL)
Direct UVDistilled Water313.51 - 13 sphinxsai.com
Direct UV0.1N HCl3222 - 14 ijprajournal.com
Derivative UV0.1N HCl238.6 (zero-crossing)0.2 - 20 austinpublishinggroup.com
Colorimetricp-dimethylaminobenzaldehyde (PDAB)50350 - 350 researchgate.net
Oxidative CouplingCeric ammonium sulphate and indigo (B80030) carmine6102 - 12 nih.gov
Oxidative CouplingCeric ammonium sulphate and metanil yellow5301 - 7 nih.gov

Mass Spectrometry Applications in Ranitidine Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the highly sensitive and selective analysis of ranitidine, its metabolites, and trace-level impurities. nih.govnih.gov This technique is indispensable for bioanalytical studies and for the detection of potentially carcinogenic impurities like N-nitrosodimethylamine (NDMA). nih.gov

LC-MS/MS methods have been developed for the determination of ranitidine in human plasma, often employing solid-phase extraction (SPE) for sample clean-up. ufg.br These methods offer short analysis times and low limits of quantification, making them suitable for pharmacokinetic and bioequivalence studies. ufg.brresearchgate.net For example, an ESI-LC-MS/MS method for ranitidine in human plasma achieved a lower limit of quantification of 3.00 ng/mL. ufg.br

The use of atmospheric pressure chemical ionization (APCI) in MS has been shown to enhance sensitivity for the detection of nitrosamine (B1359907) impurities in ranitidine products. waters.com Due to the potential for ranitidine to generate additional NDMA under heat, methods like gas chromatography (GC) or GC-MS are generally avoided in favor of LC-MS/MS for the analysis of this specific impurity. nih.gov

Method Validation Principles (e.g., ICH, USP Guidelines)

The validation of analytical methods used for ranitidine hydrochloride is essential to ensure the reliability and accuracy of the results. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). nih.govthepharmajournal.comorientjchem.orgorientjchem.org

The key parameters evaluated during method validation include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo ingredients. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. orientjchem.orgorientjchem.org

Range: The concentration interval over which the method is shown to be precise, accurate, and linear. ijprajournal.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govthepharmajournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. thepharmajournal.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. thepharmajournal.com

Detection and Quantification Limits of Analytical Methods

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, indicating its sensitivity. These values vary significantly depending on the technique and the specific method parameters.

For HPLC methods, the LOD and LOQ for ranitidine can be in the microgram per milliliter (µg/mL) range. One RP-HPLC method reported an LOD of 1.17 µg/mL and an LOQ of 3.55 µg/mL for ranitidine hydrochloride. thepharmajournal.comresearchgate.net For impurities, these limits can be even lower, in the nanogram per milliliter (ng/mL) range. researchgate.net

Spectrophotometric methods generally have higher detection and quantification limits compared to chromatographic methods. For a direct UV spectrophotometric method, the LOD and LOQ might be in the range of 0.1 to 1 µg/mL. researchgate.net For instance, one study reported an LOD of 1.07 µg/mL and an LOQ of 3.58 µg/mL. researchgate.net Another colorimetric method reported an LOD of 0.0997 µg/mL and an LOQ of 0.3023 µg/mL. researchgate.net

LC-MS/MS methods offer the lowest detection and quantification limits. For the analysis of ranitidine in human plasma, an LOQ of 3.00 ng/mL and an LOD of 0.05 ng/mL have been achieved. ufg.br For the analysis of nitrosamine impurities, LLOQs (lower limits of quantification) can be as low as 0.025–0.1 ng/mL. waters.com

Drug Drug Interactions and Pharmacokinetic Modulations

Mechanisms of Interaction

Ranitidine (B14927) hydrochloride can affect the bioavailability and clearance of other drugs through three primary mechanisms: inhibition of cytochrome P450 enzymes, alteration of gastric pH, and interference with renal excretion. drugbank.comdrugbank.com

Enzyme Inhibition: Ranitidine has been shown to bind to the cytochrome P-450 enzyme system in the liver. nih.gov While its inhibitory effect is considered less potent than that of cimetidine (B194882), another H2-receptor antagonist, it can still influence the metabolism of drugs that are substrates for these enzymes. nih.gov This inhibition can lead to decreased clearance and increased plasma concentrations of concurrently administered drugs. nih.govnih.gov

Absorption Alteration: By competitively and reversibly inhibiting histamine (B1213489) H2 receptors on gastric parietal cells, ranitidine reduces gastric acid secretion and increases the intragastric pH. rjptonline.org This alteration in pH can significantly impact the absorption of drugs whose bioavailability is pH-dependent. drugbank.comrjptonline.org For some drugs, the increased pH enhances absorption, while for others, it leads to decreased absorption. rjptonline.org

Renal Excretion Interference: Ranitidine is a substrate of the renal organic cation transport (OCT) system. drugbank.com As such, it can compete with other drugs that are also eliminated via this pathway for active tubular secretion in the kidneys. nih.govnih.gov This competition can result in decreased renal clearance and consequently, elevated plasma levels of the affected drug. nih.gov

Clinically Significant Interactions with Co-administered Medications

The mechanisms described above can lead to clinically relevant interactions with a range of medications. The following table summarizes some of the key interactions.

Co-administered MedicationMechanism of InteractionClinical Significance
Warfarin Potential inhibition of hepatic metabolism. nih.govdrugs.comThere have been conflicting reports on the interaction between ranitidine and warfarin. drugs.comsvelic.senih.gov Some studies suggest a potential for altered prothrombin time, with both increases and decreases reported. drugs.com However, several controlled studies have found no significant effect of ranitidine on warfarin's pharmacokinetics or pharmacodynamics. svelic.senih.govnih.gov Due to the narrow therapeutic index of warfarin, close monitoring of prothrombin time is recommended when ranitidine is co-administered. rjptonline.orgdrugs.com
Theophylline (B1681296) Potential inhibition of hepatic metabolism. nih.govnih.govWhile most controlled studies have not shown a significant interaction, there have been case reports of theophylline toxicity in some patients, particularly the elderly, after the addition of ranitidine. nih.govnih.gov These reports suggest that a subset of patients may be more susceptible to this interaction. nih.govnih.gov Regular monitoring of serum theophylline levels is advisable in patients receiving both drugs. researchgate.net
Diazepam Inhibition of hepatic metabolism. nih.govStudies have shown that ranitidine does not significantly affect the clearance of diazepam, a drug metabolized through hepatic oxidation. nih.govnih.gov Therefore, a clinically significant interaction is not expected. drugs.comwikipedia.org
Phenytoin (B1677684) Inhibition of hepatic cytochrome P-450-mediated metabolism. nih.govnih.govCase reports have described increased steady-state serum phenytoin concentrations following the initiation of ranitidine therapy. nih.govnih.govresearchgate.net This can potentially lead to phenytoin toxicity. nih.govdrugs.comsemanticscholar.org It is recommended to monitor serum phenytoin concentrations, especially during the first month after starting ranitidine in patients on chronic phenytoin treatment. nih.govdrugs.com
Midazolam Increased absorption due to elevated gastric pH and potential inhibition of oxidative liver metabolism. nih.govrjptonline.orgnih.govCo-administration of ranitidine has been shown to significantly increase the bioavailability of oral midazolam, leading to higher plasma levels and a more pronounced soporific effect. nih.govnih.gov This is attributed to both increased absorption in a higher pH environment and a possible effect on its metabolism. nih.govrjptonline.org
Ketoconazole (B1673606) Decreased absorption due to increased gastric pH. drugbank.comrjptonline.orgThe absorption of ketoconazole is highly dependent on an acidic gastric environment. nih.gov Ranitidine, by increasing gastric pH, can significantly reduce the bioavailability of ketoconazole, potentially leading to therapeutic failure. nih.govdrugs.comdrugs.com It is advised to administer these drugs at different times or consider alternative therapies. drugs.com
Procainamide (B1213733) Competition for renal tubular secretion. nih.govnih.govRanitidine can reduce the renal clearance of procainamide and its active metabolite, N-acetylprocainamide (NAPA), leading to increased plasma concentrations. nih.govnih.gov This interaction is dose-dependent and may necessitate a reduction in procainamide dosage, particularly in elderly patients or those with high plasma ranitidine levels. nih.gov
Atazanavir Decreased absorption due to increased gastric pH. drugbank.comrjptonline.orgAtazanavir requires an acidic environment for optimal absorption. drugs.comnih.govaidsmap.com Co-administration with ranitidine can significantly decrease the oral bioavailability of atazanavir, potentially leading to reduced antiretroviral efficacy and the development of drug resistance. drugbank.comdrugs.comnih.govresearchgate.net

Impact on Absorption of pH-Dependent Drugs

As previously mentioned, ranitidine's primary mechanism of altering drug absorption is through its effect on gastric pH. drugbank.comrjptonline.org This can lead to either an increase or a decrease in the absorption of other medications.

Drugs that exhibit increased absorption with ranitidine co-administration are typically those that are more soluble and stable in a less acidic environment. An example is midazolam , where the elevated gastric pH contributes to its enhanced bioavailability. rjptonline.orgnih.gov

Conversely, drugs that are weak bases and require an acidic environment for optimal dissolution and absorption will have their bioavailability reduced by ranitidine. drugbank.comrjptonline.org Clinically significant examples include:

Ketoconazole: As discussed, its absorption is markedly impaired. nih.govdrugs.com

Atazanavir: The reduction in its absorption can have serious implications for HIV treatment. drugs.comnih.gov

Delavirdine: Another antiretroviral agent whose absorption is pH-dependent and can be reduced by ranitidine. rjptonline.org

Gefitinib and Erlotinib: These tyrosine kinase inhibitors also show decreased absorption when co-administered with drugs that elevate gastric pH. rjptonline.org

Therefore, careful consideration of a patient's entire medication regimen is crucial when initiating or discontinuing ranitidine therapy to avoid potential therapeutic failures or toxicities arising from altered drug absorption.

Mechanistic Investigations of Adverse Events

Hepatic Effects and Mechanisms of Liver Injury

Ranitidine (B14927) hydrochloride has been associated with rare instances of clinically apparent liver injury, with the onset and pattern of injury varying considerably among affected individuals. The time to onset can range from a few days to several months, though it typically occurs within six weeks of initiating the drug. The presentation of liver injury can be hepatocellular, cholestatic, or mixed. Histological examination of liver biopsies in such cases often reveals prominent centrolobular necrosis. While immunoallergic features like rash, fever, and eosinophilia can occur, they are not common, and autoantibody formation is also infrequent.

Role of Microsomal P450 Enzymes and Toxic Intermediates

The metabolism of ranitidine is carried out by the microsomal P450 enzyme system in the liver. It is hypothesized that the mechanism of ranitidine-induced hepatotoxicity may involve the formation of a toxic intermediate during this metabolic process. Ranitidine is known to inhibit the function of cytochrome P450 enzymes, specifically CYP3A and CYP2D6. This inhibition, or the metabolic activation of ranitidine itself, may lead to the creation of reactive metabolites.

These chemically active toxic metabolites can then bind to cellular components such as proteins, lipids, and nucleic acids. This binding can lead to direct cellular dysfunction, including altered protein synthesis, lipid peroxidation, and nuclear damage. Such events are thought to increase mitochondrial oxidative stress, ultimately culminating in hepatocellular damage. Genetic variations in the cytochrome P450 enzymes may also play a role, as individuals lacking certain P450 enzymes may have altered metabolism of ranitidine, leading to a higher propensity for the formation of toxic metabolites and subsequent idiosyncratic reactions.

Table 1: Research Findings on Hepatic Effects of Ranitidine Hydrochloride

Finding Description
Enzyme Inhibition Ranitidine inhibits the function of microsomal P450 enzymes, particularly CYP3A and CYP2D6.
Toxic Intermediates Liver injury may result from the activation of ranitidine to a toxic intermediate during its metabolism.
Cellular Dysfunction Toxic metabolites can bind to cellular components, leading to altered protein synthesis, lipid peroxidation, and nuclear damage.
Mitochondrial Stress The cascade of cellular dysfunction can increase mitochondrial oxidative stress, contributing to hepatocellular damage.

Reversibility of Hepatic Injury

In most cases, the hepatic injury induced by ranitidine is reversible upon discontinuation of the medication. Clinical and biochemical recovery is generally rapid, with resolution typically occurring within 4 to 12 weeks of stopping the drug. While rare instances of acute liver failure have been attributed to ranitidine, it has not been definitively linked to more chronic outcomes such as prolonged cholestasis or vanishing bile duct syndrome. Re-exposure to the drug typically leads to a recurrence of the liver injury and should be avoided.

Hematological Effects (e.g., Thrombocytopenia)

Ranitidine has been associated with hematological adverse effects, most notably thrombocytopenia, which is a condition characterized by a low platelet count. nih.gov The primary mechanism believed to be responsible for ranitidine-induced thrombocytopenia is an immune-mediated destruction of platelets. wisdomlib.org This is considered an idiosyncratic reaction, where the drug incites an immune response leading to the production of antibodies. nih.govwisdomlib.org

It is thought that ranitidine may bind to platelets or plasma proteins, triggering this immunological response. wisdomlib.org The resulting antibodies then bind to the platelets, leading to their premature destruction or decreased production. wisdomlib.org This condition is typically reversible upon withdrawal of the drug. nih.gov In addition to thrombocytopenia, there have been reports of ranitidine-associated anemia, which may also have an autoimmune basis involving a complement-dependent process. nih.gov

Cardiovascular Effects (e.g., Arrhythmias)

Cardiovascular effects, although rare, have been reported with ranitidine use, particularly with rapid intravenous administration. nih.gov These effects can include arrhythmias such as bradycardia (a slow heart rate), atrioventricular block, tachycardia (a fast heart rate), and in very rare cases, asystole or cardiac arrest. nih.govresearchgate.netdrugs.com

The proposed mechanism for these adverse cardiac events may be related to the drug's action as a histamine (B1213489) H2-receptor antagonist. nih.gov H2 receptors are present in the heart, and their blockade could potentially lead to effects on heart rhythm. nih.gov Another suggested mechanism involves a cholinergic action mediated by cholinesterase inhibition. nih.gov It is important to note that these cardiovascular side effects are more commonly associated with the intravenous administration of the drug. nih.gov

Central Nervous System Effects (e.g., confusion, dizziness, hallucinations)

Ranitidine has been associated with a range of central nervous system (CNS) effects, including confusion, dizziness, somnolence, insomnia, vertigo, and reversible mental confusion. drugs.comnih.gov More severe effects such as agitation, depression, and hallucinations (both visual and auditory) have also been reported, though they are rare. drugs.comnih.gov

These CNS adverse drug reactions occur more frequently in older patients and in individuals with impaired renal function. nih.gov The underlying mechanism is linked to the drug's ability to cross the blood-brain barrier and its action as an H2 antihistamine. nih.gov In patients with renal impairment, the disposition of ranitidine is altered, leading to higher plasma concentrations, which is associated with an increased risk of these CNS effects. nih.gov The symptoms are generally reversible upon discontinuation of the medication. drugs.com

Potential for Nutrient Deficiencies (e.g., Vitamin B12)

The long-term use of ranitidine hydrochloride can potentially lead to nutrient deficiencies, most notably of vitamin B12. drugs.compatsnap.com The mechanism for this is directly related to its primary function of reducing stomach acid. nih.govnih.gov Gastric acid is essential for the release of vitamin B12 from the food we consume. nih.gov By suppressing acid secretion, ranitidine can interfere with the absorption of dietary (protein-bound) vitamin B12. nih.govdrugs.com

While the development of a clinically significant vitamin B12 deficiency is more likely with prolonged use, it is a recognized potential consequence. drugs.com In addition to vitamin B12, the reduction in stomach acid may also affect the absorption of other nutrients that require an acidic environment for optimal absorption, such as folic acid, iron, and copper. peacehealth.org

Table 2: Nutrient Deficiencies Associated with Ranitidine Hydrochloride

Nutrient Mechanism of Depletion
Vitamin B12 Reduced gastric acid secretion interferes with the release of vitamin B12 from food, leading to malabsorption. nih.govnih.gov
Folic Acid Reduced stomach acid may inhibit the absorption of folic acid. peacehealth.org
Iron Stomach acid facilitates the absorption of dietary iron; reduced acid can lead to decreased absorption. peacehealth.org
Copper Optimal absorption of copper may require the presence of stomach acid. peacehealth.org

Increased Risk of Infectious Diarrhea and Pneumonia

The therapeutic action of ranitidine hydrochloride, which involves the suppression of gastric acid, has been mechanistically linked to an increased susceptibility to certain infections, notably infectious diarrhea and pneumonia. wikipedia.orgclinician.com The stomach's highly acidic environment serves as a crucial non-specific barrier against ingested pathogens. clinician.com By acting as a competitive and reversible inhibitor of histamine at the H2 receptors on gastric parietal cells, ranitidine effectively decreases gastric acid secretion, leading to an increase in intragastric pH. wikipedia.orgdrugbank.compediatriconcall.com This alteration of the gastric environment is the primary mechanism hypothesized to facilitate the survival and proliferation of pathogenic microorganisms.

Mechanism of Increased Pneumonia Risk

Research suggests that the increased risk of pneumonia associated with ranitidine use is primarily due to the overgrowth of bacteria, particularly gram-negative species, in the stomach. nih.gov This phenomenon is a direct consequence of elevated gastric pH. bmj.com In a less acidic environment, bacteria that would normally be destroyed can colonize the upper gastrointestinal tract. The subsequent aspiration of these gastric contents, a process known as the gastropulmonary route of infection, can introduce these pathogens into the respiratory system, leading to pneumonia. nih.gov This risk is particularly significant in mechanically ventilated patients. nih.gov

Table 1: Research Findings on Ranitidine and Pneumonia Risk

Study Type / PopulationComparison GroupsKey FindingReference
Meta-analysis of Observational StudiesH₂RA users vs. non-usersAdjusted Odds Ratio for pneumonia: 1.22 (95% CI: 1.09–1.36) nih.gov
Meta-analysis of Randomized Controlled TrialsH₂RA users vs. controlRelative Risk for hospital-acquired pneumonia: 1.22 (95% CI: 1.01–1.48) nih.gov
Prospective Trial in Ventilated ICU PatientsRanitidine vs. Pirenzepine (B46924)Pneumonia rate of 28.6% in the ranitidine group vs. 9.1% in the pirenzepine group. nih.gov

Mechanism of Increased Infectious Diarrhea Risk

Similar to the mechanism for pneumonia, the reduction in gastric acidity is implicated in the increased risk of gastrointestinal infections. The acidic barrier of the stomach is effective at killing a variety of enteric pathogens. When this barrier is compromised by acid-suppressing medications like ranitidine, a greater number of viable pathogens can pass into the intestines. wikipedia.org This increased microbial load can disrupt the normal gut flora and lead to colonization and infection. wikipedia.orgmedscape.com

Studies have suggested a link between H₂RA use and an increased risk of infections such as traveler's diarrhea, salmonellosis, and Clostridioides difficile colitis. wikipedia.orgmedscape.com The disruption of the gut microbiome is another potential contributing factor. researchgate.netbioengineer.org Research has shown that ranitidine treatment can alter the composition of the gut microbiota, leading to significant increases in certain bacterial families, such as Helicobacter and Desulfovibrionaceae, while decreasing others like Enterobacter and Bacteroides. researchgate.net This dysbiosis may lower the threshold for infection by opportunistic pathogens.

Studies have directly measured the effect of H₂-receptor antagonists on gastric pH and subsequent bacterial proliferation. This research confirms that elevating gastric pH correlates with higher rates of bacterial colonization in the stomach.

Table 2: Effect of Ranitidine on Gastric pH and Bacterial Growth

ParameterControl/Pre-treatmentH₂-Receptor Antagonist GroupReference
Mean Intragastric pH2.914.12 nih.gov
Positive Bacterial Culture Rate28.8%46.2% nih.gov
Mean Morning Gastric pH1.5 - 2.25.5 - 5.8 (during treatment) nih.gov

Environmental Fate and Ecotoxicological Research

Presence in Aquatic Environments (e.g., River Water, Wastewater Streams)

Ranitidine (B14927) hydrochloride is frequently detected in aquatic ecosystems due to its incomplete removal during wastewater treatment processes. Its presence has been confirmed in wastewater effluents, which, when discharged, introduce the compound into rivers, marine environments, and other watercourses. arviatechnology.com The persistence and accumulation of ranitidine in these environments pose potential risks to aquatic life. arviatechnology.com Studies have verified its presence in natural waters, such as the Mississippi River, where its degradation pathways have been investigated. csbsju.edunih.govacs.orgresearchgate.net

Degradation in Natural Waters

The primary mechanism for the removal of ranitidine hydrochloride from sunlit natural waters is through photochemical processes.

Direct photolysis, the process where a molecule is broken down by absorbing light, is the principal degradation pathway for ranitidine in the environment. csbsju.eduacs.org Research has demonstrated that ranitidine is photodegraded rapidly, with a calculated half-life of just 35 minutes under conditions simulating noon summertime sunlight at a latitude of 45°. nih.govacs.org The nitroacetamidine portion of the ranitidine molecule has been identified as the moiety responsible for its activity in direct photolysis. nih.gov

In addition to direct photolysis, ranitidine hydrochloride reacts with transient oxidants formed in sunlit waters, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govresearchgate.net While direct photolysis is the dominant process, reaction with singlet oxygen is considered an additional, albeit less significant, degradation pathway. csbsju.eduacs.org The reaction of ranitidine hydrochloride with hydroxyl radicals is particularly rapid. nih.govacs.org The heterocyclic moieties of the molecule are the primary sites of reaction with singlet oxygen. csbsju.edunih.gov

Reactant SpeciesConditionBimolecular Rate Constant (M⁻¹ s⁻¹)Reference
Singlet Oxygen (¹O₂)pH 61.6 (± 0.2) x 10⁷ nih.govacs.org
Singlet Oxygen (¹O₂)pH 106.4 (± 0.2) x 10⁷ nih.gov
Hydroxyl Radical (•OH)Water1.5 (± 0.2) x 10¹⁰ nih.govacs.org

Hydrolytic Stability in Environmental Contexts

Ranitidine hydrochloride's stability is significantly influenced by pH and the presence of moisture. nih.govbanglajol.info Hydrolytic degradation studies show that different breakdown pathways occur under strongly acidic versus strongly alkaline conditions. rsc.org However, the compound demonstrates resistance to hydrolytic cleavage at very low pH values. rsc.org The presence of atmospheric moisture is a critical factor, as it can accelerate the hydrolysis of the drug. banglajol.info The rate of degradation is promoted by exposure to humid conditions, which can facilitate a phase transition from a crystalline solid to a solution phase, where molecular mobility and reactivity are enhanced. banglajol.infonih.gov

Biodegradation Potential

In aquatic environments, ranitidine is considered not readily biodegradable. researchgate.net This resistance to microbial breakdown contributes to its persistence in water systems. However, under different conditions, such as aerobic composting of human feces, ranitidine can be quickly removed, primarily within the first three days. researchgate.net In such environments, microorganisms, particularly those from the Firmicutes phylum during the thermophilic phase, play a crucial role in its degradation. researchgate.net

Ecotoxicological Impact Assessment

The ecotoxicological effects of ranitidine and its transformation products have been evaluated on various aquatic organisms.

Research indicates that the parent compound, ranitidine, does not exhibit significant acute toxicity to a range of aquatic organisms even at high concentrations. nih.govresearchgate.net However, the degradation products of ranitidine can be more hazardous than the original compound. nih.govresearchgate.net Specifically, one of its photoproducts has been found to have genotoxic and mutagenic effects. nih.govresearchgate.net Chronic exposure to ranitidine and its derivatives has been shown to cause inhibition of population growth in rotifers and crustaceans. nih.govresearchgate.net

Organism GroupTest TypeEndpointFindingReference
Rotifers, MicrocrustaceansAcuteToxicityNo acute toxicity observed up to 100 mg/L for parent compound. nih.govresearchgate.net
Rotifers, CrustaceansChronicPopulation GrowthInhibition of population growth observed. nih.govresearchgate.net
Various (Bacteria)Genotoxicity / MutagenicityDNA Damage / MutationGenotoxic and mutagenic effects found for a photoproduct. nih.govresearchgate.net
Algae, Macrophytes, Cnidarians, FishAcuteAdverse EffectsAcute adverse effects are not expected at typical environmental concentrations. researchgate.net

Acute and Chronic Toxicity Studies on Aquatic Organisms (e.g., Daphnia magna, Rotifers, Microcrustaceans)

Research into the ecotoxicological effects of ranitidine on aquatic life has revealed nuances in its acute and chronic toxicity.

Acute Toxicity:

Studies have shown that ranitidine hydrochloride itself does not exhibit significant acute toxicity to a range of aquatic organisms at high concentrations. In one study, no acute toxic effects were observed for rotifers and microcrustaceans at the highest tested concentration of 100 mg/L. drugbank.com This suggests that short-term exposure to the parent compound, even at elevated levels, may not cause immediate harm to these organisms.

Chronic Toxicity:

In contrast to its low acute toxicity, chronic exposure to ranitidine and its derivatives has been shown to have detrimental effects on aquatic invertebrates. Long-term studies have demonstrated that these compounds can lead to an inhibition of population growth in both rotifers and crustaceans. drugbank.com This indicates that the persistent presence of ranitidine in aquatic environments could have long-term negative consequences for the health and sustainability of these populations. Further research is needed to establish specific No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) values for Daphnia magna and other microcrustaceans to better quantify the chronic risk.

Interactive Data Table: Toxicity of Ranitidine to Aquatic Organisms

Test OrganismExposure DurationEndpointResultReference
RotifersAcuteToxicityNo acute toxicity observed at 100 mg/L drugbank.com
MicrocrustaceansAcuteToxicityNo acute toxicity observed at 100 mg/L drugbank.com
RotifersChronicPopulation GrowthInhibition observed drugbank.com
CrustaceansChronicPopulation GrowthInhibition observed drugbank.com

Genotoxicity and Mutagenicity of Ranitidine and its Photoderivatives

The genotoxic and mutagenic potential of ranitidine and its environmental transformation products are key areas of concern. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.

Investigations using standard bacterial assays have been conducted to assess these effects. The Ames test, which uses Salmonella typhimurium, and the SOS Chromotest, which uses Escherichia coli, are widely used screening tools for mutagenicity and genotoxicity.

Of greater concern is the genotoxicity of ranitidine's photoderivatives, which are compounds formed when ranitidine is exposed to light in the aquatic environment. Research has shown that at least one of its main photoproducts exhibits both genotoxic and mutagenic effects. drugbank.com This finding highlights the importance of considering the transformation products of pharmaceuticals in environmental risk assessments, as they can sometimes be more harmful than the original compound. The reaction of ranitidine with nitrite (B80452) in acidified solutions has also been shown to form genotoxic derivatives. arviatechnology.com

Interactive Data Table: Genotoxicity and Mutagenicity of Ranitidine and its Derivatives

CompoundTest SystemResultReference
RanitidineAmes Test (S. typhimurium)Negative / Weakly positive at very high concentrations drugbank.comresearchgate.net
RanitidineSOS Chromotest (E. coli)Negative drugbank.com
Ranitidine PhotoderivativeAmes Test / SOS ChromotestGenotoxic and mutagenic effects observed drugbank.com
Nitrosated RanitidineS. typhimurium & E. coliGenotoxic arviatechnology.com

Pathways of Environmental Introduction and Removal

Understanding how ranitidine hydrochloride enters the environment and how it can be removed is crucial for mitigating its potential ecological impact.

The primary route of entry for ranitidine into aquatic systems is through human excretion. drugbank.com After administration, a significant portion of the drug is not fully metabolized by the body and is excreted in the urine as the unchanged parent compound. drugbank.comnih.gov Studies have reported that the amount of unmetabolized ranitidine excreted in urine can range from approximately 30% to 70% of the administered oral dose. drugbank.comnih.gov This excreted ranitidine then enters the wastewater stream.

Pharmaceutical waste from manufacturing facilities and improper disposal of unused medication can also contribute to its environmental presence.

Conventional wastewater treatment plants (WWTPs) often exhibit limited efficiency in removing ranitidine. nih.gov The removal rates in activated sludge processes can be low to moderate. As a result, ranitidine is frequently detected in the effluent of these treatment plants, which is then discharged into rivers and other surface waters.

Regulatory Science and Post Market Surveillance Findings

Historical Regulatory Approvals and Market Presence

Developed by Glaxo (now part of GlaxoSmithKline), ranitidine (B14927) was first introduced in the United Kingdom and Italy in 1981. khlaw.com It received its initial approval in the United States from the Food and Drug Administration (FDA) on June 9, 1983, for the short-term treatment of ulcers, under the brand name Zantac. facetlifesciences.comfda.gov By this time, it had already been approved for use in 31 other countries. facetlifesciences.comfda.gov

Zantac quickly became a commercial success. Within a month of its U.S. launch, it captured 9% of the histamine-2 (H2) receptor antagonist market, a share that grew to 24% within a year. ijpsjournal.com By 1988, Zantac had become the world's best-selling drug, with annual sales surpassing $1 billion. facetlifesciences.comnih.goveuropeanpharmaceuticalreview.com Its market dominance was such that by 1988, it held over 50% of the H2-receptor market in the United States. ijpsjournal.com

The patent for ranitidine held by Glaxo expired in the United States in 1997, paving the way for generic versions to enter the market. facetlifesciences.comnih.gov Over-the-counter (OTC) versions of Zantac were approved by the FDA starting in 1995, with Pfizer gaining approval for an OTC formulation in 2004. facetlifesciences.comfda.govnih.gov This led to various companies, including Johnson & Johnson and Sanofi, marketing OTC versions of the drug. facetlifesciences.com The availability of both prescription and OTC ranitidine products solidified its position as a widely used medication for conditions like heartburn and gastroesophageal reflux disease (GERD) for decades. fda.gov

Below is a table summarizing key dates in the regulatory and market history of ranitidine hydrochloride:

DateEventCountry/Region
1981 First launchedUnited Kingdom and Italy khlaw.com
June 9, 1983 FDA approval for prescription use (Zantac)United States facetlifesciences.comfda.gov
1988 Became the world's best-selling drugGlobal facetlifesciences.com
1995 First over-the-counter (OTC) versions availableUnited States fda.gov
1997 Glaxo's patent for ranitidine expiresUnited States facetlifesciences.comnih.gov
2004 Pfizer gains FDA approval for an OTC versionUnited States facetlifesciences.com

Investigations into Impurity Contamination (e.g., NDMA)

In September 2019, the landscape for ranitidine hydrochloride changed dramatically. The online pharmacy Valisure detected alarming levels of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products and filed a citizen petition with the U.S. FDA. facetlifesciences.com This triggered a series of investigations by regulatory agencies worldwide.

The FDA, the European Medicines Agency (EMA), and Health Canada all launched assessments of NDMA in ranitidine. gmp-compliance.orgfda.goveuropa.eu Initial findings confirmed the presence of NDMA in the medication. facetlifesciences.com The source of the contamination became a key focus of these investigations. Research indicated that NDMA could be formed from the degradation of the ranitidine molecule itself, a process that could be influenced by time and temperature. khlaw.comzamann-pharma.com

Subsequent laboratory tests by the FDA revealed that NDMA levels in some ranitidine products could increase over time, especially when stored at temperatures higher than room temperature. khlaw.com This finding was significant as it suggested that the impurity could form and increase after the product was manufactured and distributed. khlaw.com The FDA's investigation concluded that the instability of the ranitidine molecule was the root cause of the NDMA presence, rather than contamination from the manufacturing process alone. fda.gov

The EMA's investigation also pointed to the possibility that NDMA could form from the degradation of ranitidine, with levels increasing over the product's shelf life. zamann-pharma.com While some studies suggested NDMA could also be formed within the human body after ingesting ranitidine, other studies did not confirm this, leading to unresolved questions. zamann-pharma.com

Evolution of Safety Assessments and Drug Recalls based on Scientific Data

The initial detection of NDMA in ranitidine prompted a swift evolution in the safety assessment of the drug. In September 2019, following the citizen petition, voluntary recalls of ranitidine products began. ijpsjournal.com Sandoz was among the first to recall its generic ranitidine capsules. ijpsjournal.com Major pharmacy chains in the U.S., including CVS and Walgreens, also suspended sales of ranitidine products. gmp-compliance.org

As scientific data accumulated, regulatory actions became more stringent. The FDA's initial stance in September 2019 was to warn the public of the potential risks but not to recommend that people stop taking the medication, citing a lack of sufficient scientific evidence. facetlifesciences.com However, as their investigation progressed and confirmed that NDMA levels could increase under normal storage conditions, their assessment of the risk evolved. facetlifesciences.com

This new scientific understanding formed the basis for more comprehensive regulatory action. A series of voluntary recalls by numerous manufacturers continued throughout late 2019 and early 2020. khlaw.com Finally, on April 1, 2020, the FDA requested that all manufacturers immediately withdraw all prescription and over-the-counter ranitidine products from the U.S. market. facetlifesciences.comsemanticscholar.org The agency determined that the potential for unacceptable levels of NDMA to develop in the drug over time posed a risk to consumers. semanticscholar.org

Similarly, in Europe, after an initial review, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended the suspension of all ranitidine medicines across the EU in April 2020. fda.gov This recommendation was confirmed in September 2020 after a re-examination, citing the presence of NDMA and the unresolved questions about its formation. fda.gov

The following table provides a timeline of the key events in the recall of ranitidine hydrochloride:

DateEventRegulatory Body/Company
September 2019 Citizen petition filed after detecting NDMA in ranitidine.Valisure gmp-compliance.org
September 2019 Voluntary recalls of ranitidine products begin.Various Manufacturers ijpsjournal.com
April 1, 2020 Request for immediate withdrawal of all ranitidine products from the U.S. market.U.S. FDA semanticscholar.org
April 2020 Recommendation to suspend all ranitidine medicines in the EU.EMA fda.gov
September 2020 Confirmation of the recommendation to suspend all ranitidine medicines in the EU.EMA fda.gov

Methodologies for Detecting and Controlling Carcinogenic Impurities in Drug Products

The discovery of NDMA in ranitidine and other medications like sartans highlighted the need for robust analytical methods to detect and control carcinogenic impurities in pharmaceuticals. Regulatory agencies and the pharmaceutical industry have since focused on developing and implementing strategies to mitigate these risks.

Detection Methodologies: Highly sensitive and specific analytical techniques are required to detect trace levels of nitrosamine (B1359907) impurities. The most commonly employed methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that separates compounds in a sample and then identifies them based on their mass-to-charge ratio. Various forms of LC-MS are used, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). ijpsjournal.comnih.gov The FDA has developed and validated LC-HRMS methods capable of detecting and quantifying multiple nitrosamine impurities at very low levels. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly suitable for volatile impurities like NDMA. It separates compounds in a gaseous state before detection by mass spectrometry. ijpsjournal.com

Control Strategies: Regulatory bodies like the FDA and EMA have issued guidance for the pharmaceutical industry on controlling nitrosamine impurities. These strategies are often based on the principles outlined in the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals. europeanpharmaceuticalreview.comeuropa.euraps.org Key control strategies include:

Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments of their manufacturing processes to identify potential sources of nitrosamine formation or contamination. zamann-pharma.com This includes evaluating raw materials, solvents, and the synthesis process itself. khlaw.com

Process Optimization: Modifying the manufacturing process to avoid conditions that favor the formation of nitrosamines is a critical step. This can involve changing chemical reagents or adjusting reaction conditions. khlaw.com

Supplier Qualification: Ensuring that raw materials and active pharmaceutical ingredients (APIs) from suppliers are free from nitrosamine contamination is essential. khlaw.com

Testing and Specifications: Implementing validated analytical methods to test for the presence of nitrosamines in APIs and finished drug products is mandatory if a risk is identified. khlaw.com Strict specifications and acceptance limits are set to ensure that any impurities are below a level that would pose a significant carcinogenic risk. khlaw.com

Stability Studies: As demonstrated by the ranitidine case, it is crucial to assess the potential for impurity formation during the product's shelf life under various storage conditions.

These methodologies and control strategies represent a proactive approach to ensuring the quality and safety of pharmaceutical products by minimizing the risk of contamination with carcinogenic impurities.

Q & A

Q. What experimental methods are recommended for determining the solubility of ranitidine hydrochloride in mixed solvent systems?

Solubility can be evaluated using the Jouyban–Acree model , which mathematically correlates solubility in binary or ternary solvent mixtures (e.g., PEG 200/400, ethanol, propylene glycol) at controlled temperatures (e.g., 25°C). Experimental protocols involve preparing saturated solutions, equilibrating them for 24–48 hours, and quantifying dissolved drug concentrations via UV spectrophotometry or HPLC. The model accounts for solvent-solvent and solute-solvent interactions, enabling extrapolation to untested solvent ratios .

Q. How are chromatographic methods validated for purity analysis of ranitidine hydrochloride per pharmacopeial standards?

USP guidelines specify using reverse-phase HPLC with a C18 column, mobile phases containing phosphate buffer and organic modifiers (e.g., acetonitrile), and detection at 230–320 nm. Critical parameters include resolution of ranitidine from impurities (e.g., amino alcohol hemifumarate, N-oxide) and linearity validation across 50–150% of the target concentration. System suitability tests ensure peak symmetry, tailing factors <2.0, and relative standard deviation (RSD) <2% for replicate injections .

Q. What are the primary impurities identified in ranitidine hydrochloride, and how are they quantified?

USP Resolution Mixture RS defines four key impurities: ranitidine amino alcohol hemifumarate , diamine hemifumarate , N-oxide , and complex nitroacetamide . Quantification involves spiking reference standards into test solutions and calculating impurity percentages using relative retention times and peak area ratios. Limits are set at ≤0.5% for individual impurities and ≤1.0% for total impurities .

Q. What in vivo ADME (Absorption, Distribution, Metabolism, Excretion) properties are critical for ranitidine hydrochloride?

Human studies (1996–2003) show oral bioavailability of 50–60% , with peak plasma concentrations at 2–3 hours. Renal excretion accounts for 70% of elimination, with a half-life of 2–3 hours. Permeability is moderate (log P ~3.5), and hepatic metabolism via CYP2C19/2C9 contributes to variability in interpatient responses .

Advanced Research Questions

Q. How can factorial design optimize ranitidine hydrochloride formulation parameters (e.g., floating tablets)?

A 3² full factorial design evaluates independent variables like polymer ratios (HPMC:xanthan gum) and aerosil concentration. Dependent responses include drug release at 1 hour (Q1), time for 50% release (T50), floating lag time, and tablet hardness. Quadratic models analyze interactions, with ANOVA validating significance (p <0.05). For example, increasing HPMC:xanthan gum ratios prolongs T50 but increases hardness .

Q. What methodologies address contradictions in ranitidine hydrochloride permeability data across studies?

Discrepancies arise from variations in experimental models (e.g., Caco-2 vs. in situ intestinal perfusion). To reconcile data, apply biopharmaceutics classification system (BCS) criteria: measure solubility (dose number <1) and permeability (≥90% absorption) under standardized pH conditions. In vitro-in vivo correlation (IVIVC) using PBPK modeling can further validate permeability assumptions .

Q. How does PBPK modeling predict bioequivalence risks for ranitidine hydrochloride formulations?

Using GastroPlus™ , a physiologically based pharmacokinetic (PBPK) model incorporates solubility, permeability, and dissolution data to simulate plasma concentration-time profiles. Critical factors include gastric pH variability (affecting dissolution) and CYP2C19 polymorphisms. Fold-error analysis compares simulated vs. observed AUC and Cmax to assess bioequivalence risks, particularly for BCS Class III drugs like ranitidine .

Q. What advanced analytical techniques detect NDMA (N-nitrosodimethylamine) in ranitidine hydrochloride?

LC-MS/MS with APCI ionization (e.g., SP.E. EXPEC 5210 system) achieves NDMA quantification at ppb levels. Sample preparation involves methanol extraction, followed by chromatographic separation using a HILIC column and mobile phase (methanol:0.1% formic acid). Validation parameters include linearity (R² >0.99), recovery (90–110%), and LOQ ≤0.01 ppm .

Q. How do stability studies design protocols mitigate ranitidine hydrochloride degradation?

Accelerated stability testing under ICH Q1A guidelines involves storing samples at 40°C/75% RH for 6 months. Degradation products (e.g., NDMA) are monitored via forced degradation studies (acid/alkali hydrolysis, oxidative stress). Kinetic modeling (Arrhenius equation) predicts shelf-life, while DOE (design of experiments) identifies critical factors like excipient compatibility and packaging moisture barriers .

Q. What statistical approaches resolve formulation trade-offs between drug release and floating properties?

Simplex lattice design (SLD) optimizes multi-objective responses (e.g., dissolution rate vs. floating lag time). Constraints are set using desirability functions, where granule flow rate and friability are weighted against dissolution targets. Pareto front analysis identifies non-dominated solutions, enabling selection of formulations balancing efficacy and manufacturability .

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Reactant of Route 1
(Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.